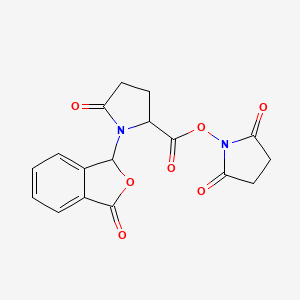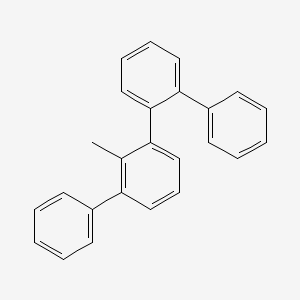
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple benzene rings. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. These reactions are favored due to the stability of the aromatic ring and the ability to introduce various substituents onto the benzene ring. The general mechanism involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler aromatic compounds. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity. Common methods include Friedel-Crafts alkylation and acylation reactions, which are well-suited for introducing alkyl and acyl groups onto the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Electrophilic aromatic substitution is the most common reaction, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings allow for π-π interactions, which can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: A dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is unique due to its complex structure, which includes multiple benzene rings and various substituents.
Propiedades
Fórmula molecular |
C25H20 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C25H20/c1-19-22(20-11-4-2-5-12-20)17-10-18-23(19)25-16-9-8-15-24(25)21-13-6-3-7-14-21/h2-18H,1H3 |
Clave InChI |
SILNAIJSLSMJAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



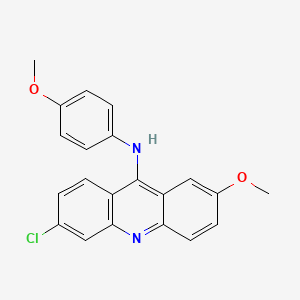
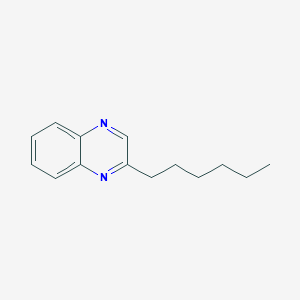
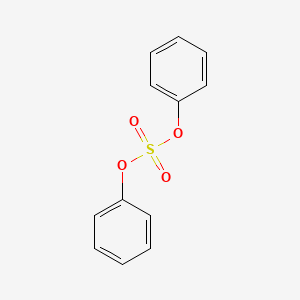

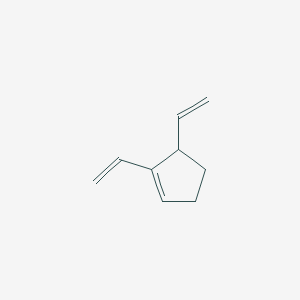
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
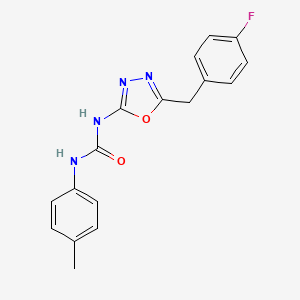
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
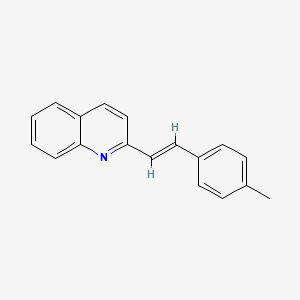
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
